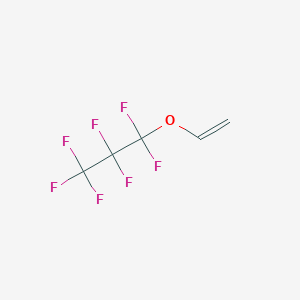

Perfluoropropoxyethylene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Perfluoropropoxyethylene is a fluorinated organic compound with the molecular formula C5H3F7O. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties. The compound is known for its high thermal stability and resistance to chemical reactions, making it valuable in specialized fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Perfluoropropoxyethylene typically involves the reaction of heptafluoropropyl iodide with vinyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation and other separation techniques to remove any impurities .

Analyse Chemischer Reaktionen

Free Radical Addition Reactions

Perfluoropropoxyethylene (PPVE, C₃F₇OCH=CH₂) undergoes free radical addition with alcohols to form fluoroalcohols. These reactions are initiated by free radical initiators like LUPEROX 575 (t-amylperoxybenzoate) under controlled temperatures.

The reactions involve continuous addition of PPVE to alcohol/initiator mixtures, followed by post-reaction stirring to eliminate residual initiators .

Anion Addition for Hydrofluoroether Formation

Fluoroalcohol intermediates (e.g., hexafluorobutanol) undergo anion addition with perfluoroolefins to form hydrofluoroethers. This step involves potassium carbonate in acetonitrile and subsequent treatment with anhydrous HF to eliminate olefins:

Example :

-

Reactants : Hexafluorobutanol (75 g) + PPVE (120.5 g) + K₂CO₃ (11.4 g)

-

Conditions : 45°C, 96 hrs; HF treatment

The reaction sequence is flexible, allowing reversal of free radical/anion steps depending on the desired product .

Atmospheric Degradation via OH Radical Reaction

PPVE reacts with hydroxyl (OH) radicals in the atmosphere, with a rate coefficient of k₁ = (3.4 ± 0.3) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K. The temperature dependence follows:

k1=(4.88±0.49)×10−13exp(T564±10)

This reaction has an atmospheric lifetime of 2–5 days , influenced by temperature and pressure .

Hydrogen Peroxide (H₂O₂) Degradation

In fuel cell applications, PPVE-containing fluoropolymers degrade proportionally to their PPVE content in H₂O₂ environments. For example:

-

A polymer with 10% PPVE degrades faster than one with 5% , highlighting PPVE’s vulnerability to hydroxyl radicals .

-

Homo-FS (no PPVE) exhibits superior stability, sacrificing proton conductivity for durability .

Critical Insights

-

Reactivity Modulation : PPVE’s reactivity can be tuned by varying reaction conditions (e.g., initiator type, temperature) and polymer composition .

-

Environmental Fate : Rapid atmospheric degradation via OH radicals limits its persistence, while polymer degradation in H₂O₂ impacts material longevity .

-

Material Trade-offs : Incorporating PPVE enhances proton conductivity but compromises stability, necessitating careful balance in applications like fuel cells .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Polymer Production

Perfluoropropoxyethylene serves as a crucial monomer in the synthesis of fluoropolymers. Its incorporation into polymer chains enhances the material's durability and chemical resistance. A notable study highlights its use in creating functionalized perfluoropolyalkylether polymers, which exhibit properties such as lubricity and superhydrophobicity, making them ideal for high-performance applications in electronics and coatings .

Heat Transfer Fluids

The compound is utilized as a heat transfer fluid in various applications, particularly in semiconductor manufacturing. Due to its low global warming potential and thermal stability, it serves as an alternative to traditional heat transfer fluids like perfluorocarbons and hydrocarbon oils. Research indicates that this compound-based fluids can operate effectively over a wide temperature range while minimizing environmental impact .

Cleaning Agents

This compound is employed in cleaning applications due to its effectiveness in removing contaminants without leaving residues. Its hydrophobic nature allows it to dissolve oils and greases efficiently, making it suitable for precision cleaning in the aerospace and electronics industries .

Surface Treatment

The compound's oleophobic properties make it an excellent candidate for surface treatment applications. It can be used to impart water- and oil-repellent finishes on textiles, paper, and other materials. This application is particularly valuable in industries requiring durable water-repellent coatings .

Environmental Considerations

While this compound has advantageous properties, its persistence in the environment raises concerns similar to other PFAS compounds. Regulatory bodies are increasingly scrutinizing its environmental impact, particularly regarding bioaccumulation and toxicity. Studies suggest that while it does not meet all criteria for being classified as highly toxic or persistent, ongoing research is essential to fully understand its ecological footprint .

Comprehensive Data Tables

| Application Area | Description | Advantages | Environmental Impact |

|---|---|---|---|

| Chemical Synthesis | Monomer for fluoropolymers | Enhances durability and chemical resistance | Potential persistence concerns |

| Heat Transfer Fluids | Used in semiconductor manufacturing | Low global warming potential | Ongoing regulatory scrutiny |

| Cleaning Agents | Effective in precision cleaning | Leaves no residue | Limited environmental impact |

| Surface Treatment | Provides water- and oil-repellent finishes | Durable coatings | Potential bioaccumulation |

Case Studies

- Fluoropolymer Synthesis : A study demonstrated that incorporating this compound into polymer matrices resulted in materials with superior thermal stability and resistance to solvents compared to traditional polymers .

- Semiconductor Manufacturing : Research highlighted the effectiveness of this compound-based heat transfer fluids in maintaining optimal temperatures during semiconductor fabrication processes, leading to improved yield rates .

- Textile Coatings : A project focused on applying this compound treatments on outdoor fabrics showed significant improvements in water repellency without compromising breathability, making them suitable for high-performance outdoor gear .

Wirkmechanismus

The mechanism of action of Perfluoropropoxyethylene involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to the inhibition of enzyme activity or alteration of molecular pathways. The compound’s high electronegativity and thermal stability allow it to form strong bonds with target molecules, thereby exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Similar in structure but with a methoxy group instead of a vinyloxy group.

1,1,1,2,3,3,3-Heptafluoropropane: A simpler fluorinated propane without the vinyloxy group.

Hexafluoropropylene: Contains fewer fluorine atoms and lacks the vinyloxy group.

Uniqueness

Perfluoropropoxyethylene is unique due to its combination of a highly fluorinated backbone and a reactive vinyloxy group. This combination imparts both high stability and reactivity, making it suitable for specialized applications in various fields .

Eigenschaften

CAS-Nummer |

6996-01-6 |

|---|---|

Molekularformel |

C5H3F7O |

Molekulargewicht |

212.07 g/mol |

IUPAC-Name |

1-ethenoxy-1,1,2,2,3,3,3-heptafluoropropane |

InChI |

InChI=1S/C5H3F7O/c1-2-13-5(11,12)3(6,7)4(8,9)10/h2H,1H2 |

InChI-Schlüssel |

DAVCAHWKKDIRLY-UHFFFAOYSA-N |

Kanonische SMILES |

C=COC(C(C(F)(F)F)(F)F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.